molecular formula C7H7LiN2O4 B2852114 Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate CAS No. 2095409-50-8

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate

Cat. No.: B2852114
CAS No.: 2095409-50-8
M. Wt: 190.08
InChI Key: BQHVIAHKKSQJAG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H8N2O4Li It is a lithium salt of 3,5-dimethoxypyridazine-4-carboxylic acid

Preparation Methods

The synthesis of Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate typically involves the reaction of 3,5-dimethoxypyridazine-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity.

Chemical Reactions Analysis

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, particularly those related to its lithium content.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate neurotransmitter activity, affecting the balance between excitatory and inhibitory signals in the brain. This modulation can lead to changes in cellular processes and gene expression, contributing to its therapeutic effects. The compound’s specific interactions with molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate can be compared with other lithium salts and pyridazine derivatives:

    Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but differs in its anionic component.

    3,5-dimethoxypyridazine-4-carboxylic acid: The parent acid of the compound, which lacks the lithium ion.

    Other pyridazine derivatives: Compounds with similar structures but different substituents on the pyridazine ring, which can have different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the lithium ion and the 3,5-dimethoxypyridazine-4-carboxylate anion, which imparts distinct chemical and biological properties.

Biological Activity

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with methoxy groups at positions 3 and 5, and a carboxylate group at position 4. This structure may influence its interaction with biological targets.

The biological activity of lithium salts, including lithium(1+) ion compounds, is often attributed to their ability to modulate neurotransmitter systems and influence cellular signaling pathways. Key mechanisms include:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, an enzyme involved in various signaling pathways related to cell survival and proliferation.
  • Modulation of Neurotransmitter Release : Lithium can affect the release of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation.
  • Neuroprotective Effects : Some studies suggest lithium compounds may offer neuroprotection by reducing oxidative stress and promoting neuronal survival.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

StudyCell Line/ModelEffect ObservedIC50 (μM)Mechanism
HeLa CellsCytotoxicity10.46 ± 0.82DNA intercalation
MRC-5 CellsSelectivity--
Neuronal ModelNeuroprotection-GSK-3 inhibition

Case Studies

  • Cytotoxicity in Cancer Models :
    A study evaluated the cytotoxic effects of this compound on HeLa cells, reporting an IC50 value of approximately 10.46 μM. The mechanism was linked to the compound's ability to intercalate DNA, suggesting potential as an anticancer agent .
  • Neuroprotective Properties :
    Research indicates that lithium compounds can protect neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through GSK-3 inhibition and modulation of Bcl-2 family proteins .
  • Selectivity in Non-Cancerous Cells :
    In studies involving MRC-5 cells (a human lung fibroblast cell line), this compound exhibited selective toxicity compared to conventional chemotherapeutics like cisplatin, highlighting its potential for targeted therapy with reduced side effects .

Properties

IUPAC Name

lithium;3,5-dimethoxypyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.Li/c1-12-4-3-8-9-6(13-2)5(4)7(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVIAHKKSQJAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CN=NC(=C1C(=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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